molecular formula C18H17ClN4O2 B10907531 1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10907531
M. Wt: 356.8 g/mol
InChI Key: WIOUJSDZMZFQRV-UHFFFAOYSA-N
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Description

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chlorinated phenoxy group, and a pyridyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-3-methylphenol and an appropriate alkylating agent to form the phenoxy intermediate.

    Coupling with Pyrazole: The phenoxy intermediate is then coupled with a pyrazole derivative under specific conditions to form the desired pyrazole compound.

    Introduction of the Pyridyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Coupling Reactions: The pyrazole and pyridyl groups can participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

    4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyrazole ring.

    4-Chloro-3-methylphenol: A simpler compound with only the chlorinated phenoxy group.

    Various pyrazole derivatives: Compounds with different substituents on the pyrazole ring.

The uniqueness of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which imparts specific chemical and biological properties not found in simpler or structurally different compounds.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12-3-6-17(20-10-12)21-18(24)16-7-8-23(22-16)11-25-14-4-5-15(19)13(2)9-14/h3-10H,11H2,1-2H3,(H,20,21,24)

InChI Key

WIOUJSDZMZFQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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